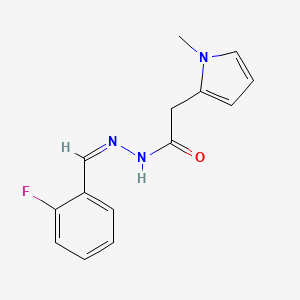![molecular formula C18H22N2O4S2 B11675114 N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11675114.png)
N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-etil-N-(2-hidroxietil)-3-[(5Z)-5-[(4-metoxifenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]propanamida es un complejo compuesto orgánico que pertenece a la clase de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona, un grupo metoxifenilo y una cadena lateral hidroxietil. Es de interés en varios campos de la investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-etil-N-(2-hidroxietil)-3-[(5Z)-5-[(4-metoxifenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]propanamida típicamente involucra los siguientes pasos:
Formación del anillo de tiazolidinona: Esto se logra reaccionando una tioamida adecuada con una α-halo cetona en condiciones básicas.
Introducción del grupo metoxifenilo: El grupo metoxifenilo se introduce a través de una reacción de condensación con un aldehído apropiado.
Unión de la cadena lateral hidroxietil: La cadena lateral hidroxietil se une a través de una reacción de alquilación utilizando óxido de etileno.
N-etilacion final: El paso final involucra la N-etilacion del nitrógeno amida usando yoduro de etilo en presencia de una base.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar pasos similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-etil-N-(2-hidroxietil)-3-[(5Z)-5-[(4-metoxifenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]propanamida puede someterse a varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, lo que resulta en la reducción del grupo carbonilo a un alcohol.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo metoxifenilo, usando reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente se lleva a cabo en solventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio; típicamente se lleva a cabo en solventes anhidros como el tetrahidrofurano o el éter dietílico.
Sustitución: Metóxido de sodio, terc-butóxido de potasio; típicamente se lleva a cabo en solventes apróticos polares como el dimetilsulfóxido o la dimetilformamida.
Productos principales formados
Oxidación: Sulfoxidos, sulfonas.
Reducción: Alcoholes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-etil-N-(2-hidroxietil)-3-[(5Z)-5-[(4-metoxifenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]propanamida tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se investiga por sus potenciales actividades biológicas, como las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se explora por sus potenciales aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos que se dirigen a enfermedades específicas.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-etil-N-(2-hidroxietil)-3-[(5Z)-5-[(4-metoxifenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]propanamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y conduciendo a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en el crecimiento microbiano, mostrando así propiedades antimicrobianas. Además, puede interactuar con vías de señalización celular, lo que lleva a la inducción de apoptosis en células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- N-etil-N-(2-hidroxietil)-3-[(5Z)-5-[(4-hidroxifenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]propanamida
- N-etil-N-(2-hidroxietil)-3-[(5Z)-5-[(4-clorofenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]propanamida
- N-etil-N-(2-hidroxietil)-3-[(5Z)-5-[(4-nitrofenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]propanamida
Singularidad
N-etil-N-(2-hidroxietil)-3-[(5Z)-5-[(4-metoxifenil)metilideno]-4-oxo-2-sulfurilideno-1,3-tiazolidin-3-il]propanamida es único debido a la presencia del grupo metoxifenilo, que imparte propiedades químicas y biológicas distintas. Este grupo puede influir en la reactividad, solubilidad e interacción del compuesto con objetivos biológicos, convirtiéndolo en un compuesto valioso para varias aplicaciones de investigación.
Propiedades
Fórmula molecular |
C18H22N2O4S2 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-19(10-11-21)16(22)8-9-20-17(23)15(26-18(20)25)12-13-4-6-14(24-2)7-5-13/h4-7,12,21H,3,8-11H2,1-2H3/b15-12- |
Clave InChI |
FPVPPDQIBNJFPD-QINSGFPZSA-N |
SMILES isomérico |
CCN(CCO)C(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
SMILES canónico |
CCN(CCO)C(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11675050.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11675056.png)
![(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11675058.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-(propan-2-ylidene)acetohydrazide](/img/structure/B11675061.png)
![(5Z)-5-{[5-(2-Chloro-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11675065.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B11675068.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675073.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B11675077.png)
![2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11675079.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675089.png)
![2,4-di(pyrrolidin-1-yl)-6-[(2E)-2-(2,4,6-trimethylbenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11675102.png)

![2-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11675128.png)
